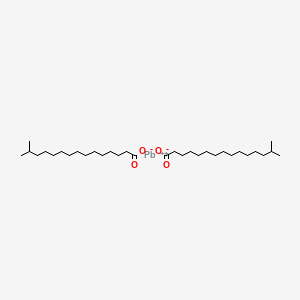![molecular formula C19H28N2O2 B12641210 N-[2-(4-Hydroxyphenyl)-1-methylcyclohexyl]-2-(pyrrolidin-1-yl)acetamide CAS No. 921210-70-0](/img/structure/B12641210.png)
N-[2-(4-Hydroxyphenyl)-1-methylcyclohexyl]-2-(pyrrolidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-Hydroxyphenyl)-1-methylcyclohexyl]-2-(pyrrolidin-1-yl)acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydroxyphenyl group, a methylcyclohexyl group, and a pyrrolidinyl acetamide group. Its diverse functional groups make it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Hydroxyphenyl)-1-methylcyclohexyl]-2-(pyrrolidin-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Hydroxyphenyl Intermediate: This step involves the reaction of a phenol derivative with appropriate reagents to introduce the hydroxy group.
Cyclohexylation: The hydroxyphenyl intermediate is then subjected to cyclohexylation to introduce the cyclohexyl group.
Acetamide Formation: The final step involves the reaction of the cyclohexylated intermediate with pyrrolidine and acetic anhydride to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Hydroxyphenyl)-1-methylcyclohexyl]-2-(pyrrolidin-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamide to an amine.
Substitution: The hydroxy group can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acid chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[2-(4-Hydroxyphenyl)-1-methylcyclohexyl]-2-(pyrrolidin-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-Hydroxyphenyl)-1-methylcyclohexyl]-2-(pyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The pyrrolidinyl acetamide group can enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Hydroxyphenyl)-1-methylcyclohexyl]-2-(4-phenylpiperazin-1-yl)acetamide
- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide
- N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide
Uniqueness
N-[2-(4-Hydroxyphenyl)-1-methylcyclohexyl]-2-(pyrrolidin-1-yl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.
Properties
CAS No. |
921210-70-0 |
|---|---|
Molecular Formula |
C19H28N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]-2-pyrrolidin-1-ylacetamide |
InChI |
InChI=1S/C19H28N2O2/c1-19(20-18(23)14-21-12-4-5-13-21)11-3-2-6-17(19)15-7-9-16(22)10-8-15/h7-10,17,22H,2-6,11-14H2,1H3,(H,20,23) |
InChI Key |
SGMOFVAVGSXHIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1C2=CC=C(C=C2)O)NC(=O)CN3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 2-cyclopropyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B12641138.png)
![N-(2-chloro-6-methylpyrido[3,2-d]pyrimidin-4-yl)-N',N'-diethylpropane-1,3-diamine;hydrochloride](/img/structure/B12641139.png)
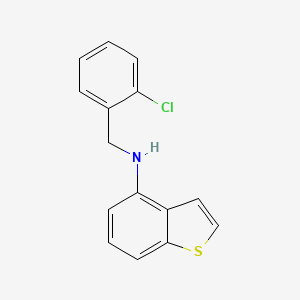
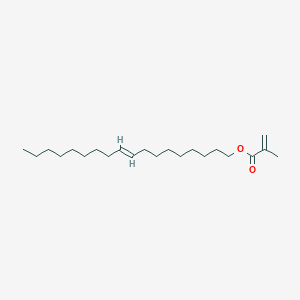
![Piperidine, 2-ethyl-1-[4-ethynyl-3-(trifluoromethyl)phenyl]-](/img/structure/B12641154.png)
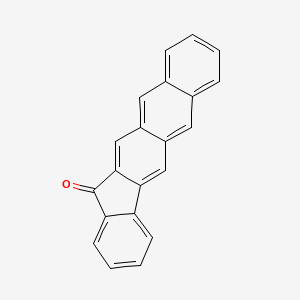
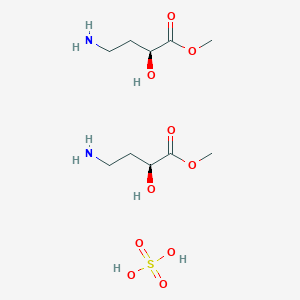
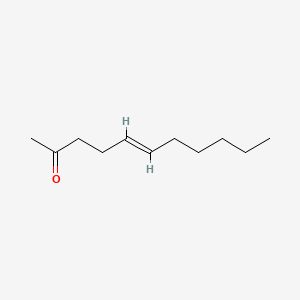
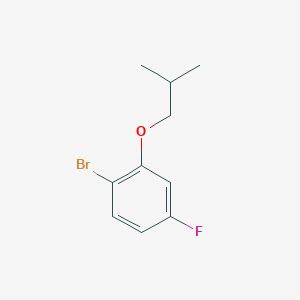

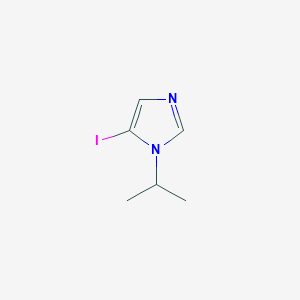
![Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12641199.png)

